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Compound of Interest

Compound Name: 1-Methylazetidin-3-amine

Cat. No.: B1370097 Get Quote

In the landscape of medicinal chemistry, small, saturated heterocycles are invaluable building

blocks for crafting novel therapeutics. The azetidine ring, a four-membered heterocycle

containing a nitrogen atom, has emerged as a particularly advantageous scaffold. Its strained

ring system imparts unique conformational rigidity and vectorial properties, allowing for precise

exit vector control in molecular design. 1-Methylazetidin-3-amine, with the CAS number

959957-92-7, is a prime example of such a building block. It features a tertiary amine within the

ring and a primary amine substituent, offering two distinct points for chemical modification. This

guide provides a comprehensive technical overview of its properties, synthesis, applications,

and handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties
1-Methylazetidin-3-amine is typically a colorless to pale yellow liquid under standard

conditions. Its dual amine functionalities contribute to its solubility in polar solvents. The

presence of both a primary and a tertiary amine makes it a versatile intermediate for

constructing more complex molecules in pharmaceutical and agrochemical research.
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Property Value Source(s)

CAS Number 959957-92-7

Molecular Formula C₄H₁₀N₂

Molecular Weight 86.14 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 84.2 ± 8.0 °C (Predicted)

Density 0.961 ± 0.06 g/cm³ (Predicted)

Purity Typically ≥95% - 97%

Storage
Refrigerator, under inert gas

(Nitrogen or Argon) at 2–8 °C

InChI Key
BIWZYRJXBPPLLA-

UHFFFAOYSA-N

SMILES CN1CC(C1)N

Synthesis Methodologies: A Scientist's Perspective
The synthesis of functionalized azetidines is an active area of research, with scalability and

efficiency being critical for their use as building blocks. While specific large-scale protocols for

1-Methylazetidin-3-amine are not always public, established methods for related 3-

aminoazetidines can be adapted. A highly effective and common strategy involves the reductive

amination of an N-protected azetidin-3-one precursor.

Logical Flow of a Common Synthetic Route
The following diagram illustrates a logical workflow for synthesizing 1-Methylazetidin-3-amine,

starting from a commercially available precursor.
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Step 1: Reductive Amination

Step 2: Deprotection
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Caption: Synthetic workflow for 1-Methylazetidin-3-amine.

Protocol: Synthesis via Reductive Amination
This protocol describes a representative lab-scale synthesis.

Objective: To synthesize 1-Methylazetidin-3-amine from N-Boc-azetidin-3-one.

Step 1: Reductive Amination

To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in a suitable solvent such as

dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 equiv.,

typically as a solution in THF or ethanol).

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the

intermediate imine.

Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction

mixture.
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Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is

less reactive towards ketones and aldehydes than sodium borohydride, reducing the

likelihood of side reactions and allowing for a one-pot procedure where the imine is

reduced in situ.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

TLC or LC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude N-Boc-1-methylazetidin-3-amine.

Step 2: Boc Deprotection

Dissolve the crude product from Step 1 in DCM.

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M)

dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is

complete (monitored by TLC/LC-MS).

Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

The resulting salt can be neutralized with a base (e.g., NaOH, NaHCO₃) and extracted into

an organic solvent, or purified as the salt form (e.g., dihydrochloride).

Applications in Drug Discovery and Development
1-Methylazetidin-3-amine serves as a valuable building block, often used to introduce a small,

polar, and conformationally restricted moiety into a drug candidate. This can favorably

modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Improving Physicochemical Properties: The azetidine scaffold can enhance aqueous

solubility and reduce the lipophilicity of a molecule, which is often beneficial for oral

bioavailability.

Metabolic Stability: The N-methyl group prevents N-dealkylation metabolism that might occur

with an unsubstituted azetidine, while the strained ring can be more stable to certain

metabolic enzymes compared to more flexible aliphatic amines.

Scaffold for Bioisosteric Replacement: It can act as a bioisostere for other groups, such as

piperidine or pyrrolidine rings, offering a different vector and conformational profile.

Protein Degrader Building Blocks: This molecule is explicitly listed as a building block for

protein degraders, highlighting its utility in constructing bifunctional molecules like PROTACs

(Proteolysis Targeting Chimeras).

Conceptual Incorporation into a Bioactive Scaffold
The diagram below illustrates how 1-Methylazetidin-3-amine can be coupled to a core

structure, a common step in fragment-based drug design or lead optimization.

Bioactive Core
(e.g., with -COOH or -Cl)

Coupling Reaction
(e.g., Amide bond formation,

Nucleophilic substitution)

1-Methylazetidin-3-amine
(CAS 959957-92-7)

Final Drug Candidate
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Caption: Coupling 1-Methylazetidin-3-amine to a core scaffold.

Chemical Reactivity and Handling
The molecule possesses two nitrogen atoms with different reactivity profiles.

Primary Amine (-NH₂): This group is nucleophilic and basic. It readily participates in standard

amine reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead

to over-alkylation.

Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

Tertiary Amine (Ring Nitrogen): This nitrogen is less nucleophilic due to steric hindrance but

is still basic. It can be protonated to form a salt or quaternized with potent alkylating agents.

Handling and Storage:

Storage: Store in a refrigerator (2-8 °C) under an inert atmosphere (nitrogen or argon) to

prevent degradation.

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat. Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes.

Safety and Toxicology Profile
1-Methylazetidin-3-amine is classified as a hazardous substance. The primary hazards are

associated with its corrosive and irritant nature.
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Hazard Type GHS Classification and Statements

Pictograms Danger

Hazard Statements

H225: Highly flammable liquid and vapor.H302:

Harmful if swallowed.H314: Causes severe skin

burns and eye damage.H315: Causes skin

irritation.H319: Causes serious eye

irritation.H335: May cause respiratory irritation.

Precautionary Statements

P210: Keep away from heat/sparks/open

flames/hot surfaces. — No smoking.P261: Avoid

breathing dust/fume/gas/mist/vapors/spray.**P

To cite this document: BenchChem. [Introduction: The Azetidine Ring in Modern Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370097#1-methylazetidin-3-amine-cas-959957-92-
7-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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